Allyl(ethyl)-(hexenyl)silane
Description
Structure
2D Structure
Properties
Molecular Formula |
C11H21Si |
|---|---|
Molecular Weight |
181.37 g/mol |
InChI |
InChI=1S/C11H21Si/c1-4-7-8-9-11-12(6-3)10-5-2/h5,9,11H,2,4,6-8,10H2,1,3H3 |
InChI Key |
ORBIGYYAUJZFJS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=C[Si](CC)CC=C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Allyl Ethyl Hexenyl Silane and Functional Organosilanes
Strategies for Carbon-Silicon Bond Formation
The creation of a stable carbon-silicon (C-Si) bond is the foundational step in the synthesis of any organosilane. Over the years, a variety of methods have been developed, ranging from classical organometallic reactions to modern catalytic protocols. These strategies are crucial for the synthesis of Allyl(ethyl)(hexenyl)silane, as they enable the attachment of the ethyl, allyl, and hexenyl groups to the central silicon atom.
Catalytic Approaches to Organosilane Synthesis
Catalytic methods offer an efficient and atom-economical route to C-Si bond formation. acs.org Hydrosilylation, the addition of a Si-H bond across a double or triple bond, is a prominent example. This reaction is often catalyzed by transition metals like platinum, rhodium, and palladium. acs.orgresearchgate.net For instance, the synthesis of an ethyl group on a silicon atom can be achieved through the hydrosilylation of ethylene (B1197577) with a corresponding hydrosilane.
Recent advancements have focused on developing more sustainable and cost-effective catalysts. Nickel-catalyzed reductive cross-coupling reactions have emerged as a powerful tool for creating C-Si bonds from readily available chlorosilanes and various carbon electrophiles. researchgate.net This approach offers mild reaction conditions and a broad tolerance for different functional groups. researchgate.net Copper-based catalytic systems have also been developed for the cross-coupling of aryl iodides with chlorosilanes under reductive conditions, providing a general platform for organosilane synthesis. rsc.org
The choice of catalyst can significantly influence the regioselectivity and stereoselectivity of the reaction. For example, rhodium complexes have been shown to catalyze the sequential double hydrosilylation of terminal olefins and enamides in a highly regioselective manner, leading to a diverse range of functionalized organosilanes. acs.org
Metal-Mediated Couplings for Allyl and Hexenyl Moiety Introduction
Metal-mediated coupling reactions are indispensable for introducing unsaturated moieties like allyl and hexenyl groups onto a silicon atom. thieme-connect.deresearchgate.netnumberanalytics.com These reactions typically involve the use of organometallic reagents, such as Grignard reagents (organomagnesium) or organolithium compounds, which react with silicon halides. googleapis.com For example, to introduce a hexenyl group, a hexenyl Grignard reagent can be reacted with an appropriate chlorosilane.
Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Hiyama couplings, have revolutionized the synthesis of organosilanes with specific functionalities. numberanalytics.commdpi.com The Hiyama coupling, in particular, utilizes organosilanes as coupling partners with organic halides in the presence of a palladium catalyst. mdpi.com This reaction is advantageous due to the low toxicity and stability of organosilicon reagents. acs.org
Nickel-catalyzed cross-coupling reactions have also proven effective for the synthesis of allylsilanes from silicon nucleophiles and allyl alcohols. amazonaws.com Furthermore, palladium-catalyzed reactions of 2-silylaryl triflates have been developed to create cyclic organosilicon compounds through C-H and C-Si bond activations. oup.com These methods provide a high degree of control over the final structure of the organosilane.
Regioselective and Stereoselective Synthesis of Allyl(ethyl)(hexenyl)silane Isomers
The presence of double bonds in the allyl and hexenyl groups of Allyl(ethyl)(hexenyl)silane introduces the possibility of geometric (E/Z) and stereoisomers. Controlling the regioselectivity and stereoselectivity of the synthetic reactions is therefore crucial for obtaining specific isomers with desired properties.
Control of Olefin Geometry in Hexenyl- and Allylsilane Formation
The geometry of the double bond in the hexenyl and allyl moieties can be controlled through various synthetic strategies. The Wittig reaction, for instance, can be employed to create specific olefin geometries. tandfonline.comtandfonline.com The stereochemical outcome of the Wittig reaction is influenced by the structure of the ylide, the carbonyl reactant, and the reaction conditions. tandfonline.com By modifying the reaction conditions, such as temperature and the use of additives (Wittig-Schlosser modification), it is possible to selectively synthesize either the E- or Z-isomer of a conjugated allylsilane. tandfonline.comtandfonline.com
Cross-metathesis reactions catalyzed by ruthenium complexes, such as Grubbs catalysts, also offer a powerful method for controlling olefin geometry. researchgate.net The reactivity of vinylsilanes in cross-metathesis is influenced by the substituents on the silicon atom. researchgate.net Furthermore, a ruthenium-catalyzed alkene-alkyne coupling reaction of allyl boronates or silanes with alkynes can be used to synthesize vinyl silanes with controlled double bond geometry. nih.gov The choice between a boron or silicon group on the starting material can lead to an inversion of the olefin geometry in the final product. nih.gov
Enantioselective Synthesis of Chiral Organosilanes
When the four substituents on the silicon atom are different, as in Allyl(ethyl)(hexenyl)silane, the silicon atom becomes a stereocenter, leading to the existence of enantiomers. The synthesis of enantiomerically pure chiral organosilanes is a significant challenge in organosilicon chemistry. nih.govbohrium.com
Asymmetric catalysis provides a powerful approach to address this challenge. acs.org Organocatalytic methods have recently emerged as a promising tool for the enantioselective synthesis of Si-stereogenic silyl (B83357) ethers. nih.gov These reactions can proceed through a desymmetrization of symmetrical bis(methallyl)silanes using chiral imidodiphosphorimidate (IDPi) catalysts. nih.gov
Transition metal-catalyzed asymmetric reactions are also widely used. Copper-catalyzed enantioselective allylic substitutions with silylboronates have been reported for the synthesis of enantioenriched allylsilanes. beilstein-journals.org Furthermore, organocatalytic asymmetric conjugate additions of boronic acids to β-silyl-α,β-unsaturated compounds can provide access to chiral organosilicon compounds. researchgate.net These methods open up possibilities for the synthesis of specific enantiomers of complex organosilanes like Allyl(ethyl)(hexenyl)silane.
Tandem and Multicomponent Reactions for Complex Organosilane Architectures
Tandem and multicomponent reactions offer a highly efficient approach to building complex molecular architectures from simple starting materials in a single operation. rsc.orgrsc.org These reactions are characterized by the formation of multiple bonds in a sequential manner without the need to isolate intermediates. rsc.org
In the context of organosilane synthesis, a one-pot synthesis of styrene (B11656) derivatives has been developed via a B(C6F5)3-catalyzed E-selective isomerization of allyl silanes followed by a Hiyama coupling of the resulting alkenyl silane (B1218182) intermediates. acs.org This tandem approach allows for the efficient construction of functionalized aromatic silanes.
Multicomponent reactions involving organosilanes can lead to the formation of highly functionalized products. researcher.lifebeilstein-journals.org For example, a three-component coupling of organo(tristrimethylsilyl)silanes with alkylamines and aldehydes, enabled by photoredox catalysis, can produce a wide range of α-aminosilanes. researchgate.net Such strategies could potentially be adapted for the one-pot synthesis of complex organosilanes like Allyl(ethyl)(hexenyl)silane by combining the introduction of the ethyl, allyl, and hexenyl groups in a single, streamlined process. The development of such tandem and multicomponent reactions represents a significant step towards more sustainable and efficient chemical synthesis.
Mechanistic Investigations of Allyl Ethyl Hexenyl Silane Reactivity
Electrophilic Activation and Transformations Involving Unsaturated Moieties
The carbon-silicon (C-Si) bond significantly influences the reactivity of the nearby allyl and hexenyl double bonds. This influence is most pronounced in reactions involving electrophiles, where the silicon atom plays a crucial role in stabilizing cationic intermediates, thereby directing the course of the reaction.
The β-silicon effect is a fundamental principle governing the reactivity of allylsilanes and related compounds. It describes the stabilization of a positive charge on a carbon atom that is in the β-position relative to a silicon atom. chemrxiv.orgscispace.com This stabilization arises from hyperconjugation, an interaction between the high-energy σ-orbital of the C-Si bond and the empty p-orbital of the carbocation. scispace.com This donation of electron density from the C-Si bond effectively delocalizes the positive charge, lowering the energy of the cationic intermediate.
In allyl(ethyl)(hexenyl)silane, electrophilic attack on the terminal carbon of the allyl group (Cγ) generates a carbocation at the adjacent carbon (Cβ). This carbocation is significantly stabilized by the attached silyl (B83357) group. chemrxiv.orgchemrxiv.org A similar, though potentially less pronounced, effect would be expected for the hexenyl group. This stabilizing effect lowers the activation energy for electrophilic addition, making the double bonds in allyl- and hexenylsilanes more nucleophilic than simple alkenes. chemrxiv.org Mechanistic studies have underscored the importance of this effect in driving site-selectivity in reactions like allylic C-H amination. chemrxiv.orgchemrxiv.org The geometry of the system is crucial; the stabilizing effect is maximized when the C-Si bond and the empty p-orbital of the carbocation are parallel, allowing for optimal orbital overlap. scispace.com
Table 1: Key Features of the β-Silicon Effect
| Feature | Description | Implication for Allyl(ethyl)(hexenyl)silane |
|---|---|---|
| Origin | Hyperconjugation between the C-Si σ-orbital and the empty p-orbital of a β-carbocation. scispace.com | Stabilizes cationic intermediates formed during electrophilic attack on the allyl or hexenyl groups. |
| Energetic Consequence | Lowers the activation energy for reactions proceeding through a β-silyl carbocation. | Enhances the nucleophilicity of the double bonds. |
| Directivity | Promotes electrophilic attack at the γ-carbon of the unsaturated moiety to form the stabilized β-carbocation. | Controls the regioselectivity of addition reactions. |
| Geometric Dependence | The effect is stereoelectronic, requiring proper alignment of the interacting orbitals. scispace.com | The conformation of the molecule can influence its reactivity. |
Lewis acids are frequently employed to promote reactions involving allylsilanes in transformations such as the Hosomi-Sakurai reaction. acs.orguni-muenchen.de These catalysts function by activating an electrophile (e.g., an aldehyde or ketone), making it more susceptible to nucleophilic attack by the allyl or hexenyl group. nih.govcsic.es The reaction of allyl(ethyl)(hexenyl)silane with a carbonyl compound in the presence of a Lewis acid, such as titanium tetrachloride (TiCl₄) or trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), would proceed via a well-established mechanistic pathway. nih.govchemrxiv.org
The Lewis acid first coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. The double bond of the allylsilane then attacks the activated carbonyl carbon. mdpi.com This step is directed by the β-silicon effect, which stabilizes the developing positive charge at the β-position. The reaction culminates in a concerted, anti-periplanar elimination of the silyl group to form a new carbon-carbon bond and regenerate the double bond in a new position, yielding a homoallylic alcohol. acs.org Mechanistic studies on related systems have explored various Lewis acids, including trityl cations, which can exhibit high catalytic efficiency. mdpi.com Some investigations suggest that the reaction may proceed through the formation of a highly reactive silyl cation, which is an even stronger Lewis acid. mdpi.comacs.org
Table 2: Common Lewis Acids in Allylsilane Reactions and Their Proposed Roles
| Lewis Acid | Proposed Role in Mechanism | Typical Substrates |
|---|---|---|
| TiCl₄, SnCl₄, BF₃·OEt₂ | Activation of carbonyls and other electrophiles. uni-muenchen.decsic.es | Aldehydes, Ketones, Acetals |
| Trimethylsilyl trifluoromethanesulfonate (TMSOTf) | Effective catalyst for ring-opening of N,O-acetals with allylsilanes. nih.gov | Cyclic N,O-Acetals |
| Trityl Cation [(Ph₃C)⁺] | High-efficiency catalyst, potentially operating via silyl cation or Brønsted acid catalysis. mdpi.com | Aldehydes, α-Ketoesters |
Allylic systems are susceptible to various rearrangement reactions, which involve the migration of a double bond and/or a substituent. lscollege.ac.in An allylic shift is a common process where a nucleophilic substitution occurs at the γ-carbon of an allyl system instead of the α-carbon, with a concurrent shift of the double bond. lscollege.ac.in For a substituted allylsilane, this could occur under SN1' or SN2' conditions. lscollege.ac.in
Beyond simple substitutions, sigmatropic rearrangements represent another class of relevant transformations. numberanalytics.com The acs.orgbeilstein-journals.org-Wittig rearrangement, for example, involves the base-induced rearrangement of allyl ethers to form homoallylic alcohols and proceeds through a concerted, five-membered cyclic transition state. organic-chemistry.org While not directly applicable to allyl(ethyl)(hexenyl)silane itself, the principles governing such concerted rearrangements are important. The Claisen rearrangement, a beilstein-journals.orgbeilstein-journals.org-sigmatropic reaction, involves the thermal rearrangement of allyl vinyl ethers. wiley-vch.delibretexts.org The propensity for these rearrangements depends on the specific substrates and reaction conditions, particularly temperature, which can influence the competition between different rearrangement pathways (e.g., acs.orgnih.gov- vs. acs.orgbeilstein-journals.org-shifts). organic-chemistry.org
Lewis Acid-Catalyzed Reactions and Mechanistic Pathways
Radical and Photoredox-Mediated Processes
In addition to ionic pathways, allyl(ethyl)(hexenyl)silane can undergo reactions via radical intermediates. These processes are often initiated by light (photoredox catalysis) or radical initiators, providing access to reactivity patterns complementary to electrophilic transformations.
Silyl radicals are valuable synthetic intermediates that can be generated from various precursors. researchgate.net Traditionally, they are formed by hydrogen atom abstraction from hydrosilanes using radical initiators. nih.govchinesechemsoc.org More recent methods utilize visible-light photoredox catalysis or electroreduction of chlorosilanes to generate silyl radicals under milder conditions. nih.govchinesechemsoc.orgchemrxiv.org Once formed, silyl radicals readily add to unsaturated C-C bonds. nih.gov
Allyl radicals can be generated through several pathways, including photoredox-induced fragmentation of allylic silanes. researchgate.net Radical allylation reactions often employ reagents like allyltributyltin, but concerns over toxicity have driven the development of alternatives using gallium or indium. thieme-connect.de The reactivity of allyl radicals is characterized by their addition to radicalophiles. acs.org For a molecule like allyl(ethyl)(hexenyl)silane, radical conditions could lead to intramolecular cyclization, where a silyl or allyl radical generated at one end of the molecule attacks the double bond at the other end. The regioselectivity of such cyclizations (e.g., 5-exo vs. 6-endo) is a key consideration. thieme-connect.de
Table 3: Methods for Generating Reactive Radicals from Silane (B1218182) Precursors
| Radical Type | Generation Method | Precursor Type | Key Features |
|---|---|---|---|
| Silyl Radical | Hydrogen Atom Transfer (HAT) | Hydrosilanes (R₃SiH) | Initiated by peroxides or photoredox catalysts. nih.govchinesechemsoc.org |
| Electroreduction | Chlorosilanes (R₃SiCl) | Accesses radicals via reductive cleavage of strong Si-Cl bonds. nih.govchemrxiv.org | |
| Photoredox Oxidation | Silylboranes | Forms ate complexes with alkoxides that are oxidized to generate silyl radicals. researchgate.net | |
| Allyl Radical | Photoredox-Induced Fragmentation | Allylic Silanes | Radical cation desilylation following single electron transfer. researchgate.netbeilstein-journals.org |
Single Electron Transfer (SET) is a powerful mechanism for initiating reactions of allylsilanes. numberanalytics.comyoutube.com In a typical photoredox-catalyzed SET process, a photosensitizer absorbs visible light and enters an excited state. beilstein-journals.org This excited-state catalyst can then act as a potent oxidant, accepting a single electron from the electron-rich allylsilane. This electron transfer generates a radical cation of the allylsilane. nih.govbeilstein-journals.org
The key step following the formation of the allylsilane radical cation is a rapid fragmentation process, typically desilylation, to produce an allyl radical and a silyl cation. beilstein-journals.orgbeilstein-journals.org This sequence effectively transforms the nucleophilic allylsilane into a reactive allyl radical species. This radical can then engage in various C-C bond-forming reactions, such as coupling with other radical species or adding to unsaturated systems. acs.org This SET-initiated pathway provides a distinct mechanistic route compared to the two-electron pathways of Lewis acid catalysis, enabling unique transformations like the trifluoromethylation of allylsilanes. acs.orgbeilstein-journals.org
Table 4: Mechanistic Steps in SET-Promoted Allylsilane Reactions
| Step | Process | Description | Result |
|---|---|---|---|
| 1. Excitation | Photosensitizer Activation | A photocatalyst (e.g., Ru(bpy)₃²⁺) absorbs light to reach an excited state. acs.org | Generation of a potent oxidant/reductant. |
| 2. Electron Transfer | SET from Silane to Catalyst | The allylsilane donates an electron to the excited photocatalyst. nih.govbeilstein-journals.org | Formation of an allylsilane radical cation and the reduced photocatalyst. |
| 3. Fragmentation | Desilylation | The radical cation undergoes rapid cleavage of the C-Si bond. beilstein-journals.orgbeilstein-journals.org | Generation of a neutral allyl radical and a silyl cation. |
| 4. Radical Reaction | C-C Bond Formation | The allyl radical reacts with a substrate or another radical. acs.org | Formation of the final product. |
| 5. Catalyst Turnover | Regeneration of Ground State | The photocatalyst is returned to its ground state to complete the catalytic cycle. beilstein-journals.org | Catalytic process is sustained. |
Generation and Reactivity of Allyl and Silyl Radicals
Olefin Metathesis Strategies Utilizing Allyl and Hexenyl Functionalities
Olefin metathesis has become a powerful tool in organic synthesis for the formation of carbon-carbon double bonds. harvard.edumdpi.com In the context of allyl(ethyl)(hexenyl)silane, the presence of two distinct olefinic moieties, the allyl and hexenyl groups, opens up avenues for various metathesis strategies. These strategies are pivotal for constructing complex molecular architectures, particularly cyclic and functionalized organosilanes.
Silicon-tethered ring-closing metathesis (RCM) is a prominent strategy for the synthesis of cyclic compounds. nih.govnih.gov In this approach, the silicon atom acts as a temporary linker for two olefinic chains, facilitating their intramolecular metathesis to form a silacycle. The reactivity and efficiency of RCM involving silicon-tethered dienes are influenced by the nature of the substituents on the silicon atom and the length of the tether. harvard.edunih.gov
For a molecule like allyl(ethyl)(hexenyl)silane, an intramolecular RCM reaction would lead to the formation of a seven-membered silacycle, with the concurrent release of a small olefin like ethylene (B1197577). The reaction is typically catalyzed by ruthenium-based catalysts, such as Grubbs' first and second-generation catalysts, which are known for their functional group tolerance. harvard.eduprinceton.edu The general mechanism, widely accepted to proceed via metallacyclobutane intermediates, involves the coordination of the catalyst to one of the double bonds, followed by a [2+2] cycloaddition, cycloreversion, and subsequent intramolecular reaction with the second double bond to close the ring. harvard.edumdpi.com
Studies on analogous systems have shown that the stereochemical outcome of the RCM can be influenced by the substituents on the silicon atom. For instance, bulky substituents can direct the stereochemistry of the newly formed double bond. nih.govprinceton.edu The ability to control stereochemistry is a significant advantage in the synthesis of complex molecules. nih.govscispace.com
| Catalyst Name | Structure | Key Features |
| Grubbs' First Generation Catalyst | RuCl2(PCy3)2(=CHPh) | Good activity, commercially available. harvard.edu |
| Grubbs' Second Generation Catalyst | RuCl2(PCy3)(IMesH2)(=CHPh) | Higher activity and broader substrate scope than the first generation. harvard.edu |
| Hoveyda-Grubbs Second Generation Catalyst | RuCl2(IMesH2)(=CH-2-(O-i-Pr)C6H4) | Features a chelating isopropoxybenzylidene ligand for enhanced stability and recyclability. ed.ac.uk |
| Schrock's Catalyst | Mo(NAr)(CH-t-Bu)(O-t-Bu)2 | Highly active, particularly for sterically demanding substrates. harvard.eduprinceton.edu |
Note: This table presents a selection of commonly used RCM catalysts and is not exhaustive.
Cross-metathesis (CM) is another powerful application of olefin metathesis, enabling the coupling of two different olefins. researchgate.netresearchgate.net For allyl(ethyl)(hexenyl)silane, CM can be employed to introduce new functional groups by reacting either the allyl or the hexenyl moiety with a variety of olefin partners. The outcome of the CM reaction is often dependent on the relative reactivity of the olefins and the reaction conditions. ed.ac.uk
For instance, reacting allyl(ethyl)(hexenyl)silane with an electron-deficient olefin like methyl acrylate (B77674) in the presence of a Grubbs catalyst could lead to the formation of a new functionalized silane. rsc.org The choice of the cross-metathesis partner is crucial for achieving high selectivity and yield. nih.gov Vinylsilanes, for example, have been shown to be effective partners in CM reactions. researchgate.net
The general mechanism for cross-metathesis also involves the formation of metallacyclobutane intermediates. researchgate.net The selectivity of the reaction, favoring the desired cross-product over homodimers, can often be controlled by using one of the olefin reactants in excess.
| Allylsilane Reactant | Cross-Metathesis Partner | Catalyst | Product Type | Reference |
| Allyltrimethylsilane | Styrene (B11656) | Grubbs' Catalyst | Substituted Allylsilane | |
| Allyltrimethoxysilane | 1-Octene | Grubbs' Catalyst | Functionalized Vinylsilane | researchgate.net |
| Diallyl ether | Grubbs' Second Generation | Furan derivative (via subsequent reaction) | mdpi.com |
This table illustrates the versatility of cross-metathesis with various allylsilanes and is intended to be representative.
The presence of the silicon atom in organosilanes like allyl(ethyl)(hexenyl)silane can influence the metathesis reaction in several ways. The electronic properties of the silyl group can affect the reactivity of the adjacent double bond. For instance, the β-silicon effect, which is the stabilization of a positive charge at the carbon atom beta to the silicon, can enhance the nucleophilicity of the double bond. princeton.eduresearchgate.net
Computational studies, often employing Density Functional Theory (DFT), have been instrumental in elucidating the intricate mechanistic details of metathesis reactions. core.ac.uk These studies have helped in understanding the reaction pathways, transition state geometries, and the factors governing catalyst activity and selectivity. For organosilanes, computational models can predict the influence of different substituents on the silicon atom on the energy barriers of the catalytic cycle. core.ac.uk
Furthermore, side reactions such as isomerization of the double bonds can sometimes compete with the desired metathesis pathway. rsc.orgmdpi.com Understanding the conditions that favor metathesis over isomerization is crucial for synthetic applications. The choice of catalyst and reaction parameters such as temperature and solvent can play a significant role in controlling the reaction outcome. mdpi.com
Cross-Metathesis for Elaborating Allyl(ethyl)-(hexenyl)silane Derivatives
Selective Functional Group Interconversions on Allyl(ethyl)(hexenyl)silane
The bifunctional nature of allyl(ethyl)(hexenyl)silane, possessing both an allyl and a hexenyl group, presents unique opportunities for chemoselective transformations. The distinct electronic properties of the two carbon-carbon double bonds, primarily driven by the influence of the silicon atom on the proximate allyl group, allow for a range of selective functional group interconversions. This section details the mechanistic principles and research findings that enable the targeted modification of one unsaturated moiety while preserving the other.
A significant functional group interconversion available to the allylsilane moiety is its isomerization to a thermodynamically more stable internal vinylsilane. This transformation can be achieved with high selectivity, leaving the electronically isolated terminal hexenyl group intact. Research has demonstrated that strong Lewis acids, particularly tris(pentafluorophenyl)borane, B(C6F5)3, are effective catalysts for this process. chemrxiv.orgnih.govbath.ac.ukacs.org
The mechanism is proposed to proceed via activation of the allyl group by the Lewis acid, leading to the formation of a β-silyl cation intermediate. acs.orgrsc.org A subsequent 1,2-hydride shift or a hydride abstraction/re-addition sequence, followed by deprotonation, yields the (E)-vinylsilane as the major product. nih.govrsc.org The hexenyl double bond, being remote from the silicon atom, does not experience the same electronic activation and thus remains unreactive under these conditions. This transformation effectively converts the allylsilane into a versatile vinylsilane, which can participate in different subsequent reactions, such as Hiyama coupling. chemrxiv.orgacs.org
Table 1: B(C6F5)3-Catalyzed Isomerization of Representative Allylsilanes
| Entry | Allylsilane Substrate | Catalyst (mol%) | Conditions | Product | Yield (%) | E:Z Ratio | Reference |
| 1 | Allyltriphenylsilane | B(C6F5)3 (5) | Toluene, 140 °C, 48 h | (E)-Triphenyl(prop-1-en-1-yl)silane | 80 | 97:3 | chemrxiv.org |
| 2 | Allyl-tert-butyldiphenylsilane | B(C6F5)3 (5) | Toluene, 130 °C, 48 h | (E)-tert-Butyldiphenyl(prop-1-en-1-yl)silane | 80 | 93:7 | rsc.org |
| 3 | Allyltriisopropylsilane | B(C6F5)3 (5) | Toluene, 140 °C, 72 h | (E)-Triisopropyl(prop-1-en-1-yl)silane | 84 | 92:8 | rsc.org |
Table 2: Representative Hosomi-Sakurai Reactions with Various Electrophiles
| Entry | Allylsilane | Electrophile | Lewis Acid | Product Type | Yield (%) | Reference |
| 1 | Allyltrimethylsilane | Acetone | TiCl4 | Homoallylic Alcohol | 92 | organic-chemistry.org |
| 2 | Allyltrimethylsilane | Benzaldehyde | TiCl4 | Homoallylic Alcohol | 90 | organic-chemistry.org |
| 3 | Allyltrimethylsilane | Benzaldehyde dimethyl acetal | TiCl4 | Homoallylic Ether | 91 | organic-chemistry.org |
| 4 | Allyltrimethylsilane | Pivaloyl chloride | AlCl3 | β,γ-Unsaturated Ketone | 86 | organic-chemistry.org |
While the allyl group's reactivity is dominated by the silicon atom, the hexenyl group behaves as a typical terminal alkene. This allows it to be targeted by a variety of reagents that show preference for sterically unhindered and/or electronically neutral double bonds.
A. Hydroboration-Oxidation
The selective hydroboration of the terminal hexenyl group in the presence of the allylsilane moiety is a feasible transformation. Studies on di-alkenyl silanes have shown that hydroborating agents can differentiate between double bonds based on their position relative to the silicon atom. rsc.orgrsc.org For instance, in a molecule containing both a vinyl and an allyl group, selective hydroboration of the vinyl group can be achieved. rsc.org By extension, the less sterically hindered and electronically unperturbed hexenyl group in allyl(ethyl)(hexenyl)silane can be selectively functionalized, particularly with bulky hydroborating agents like 9-borabicyclo[3.3.1]nonane (9-BBN). Subsequent oxidation would furnish a primary alcohol at the terminus of the six-carbon chain, leaving the allylsilane group untouched for further manipulation.
B. Epoxidation
The epoxidation of allyl(ethyl)(hexenyl)silane can also be directed selectively. While both double bonds can be epoxidized, their electronic differences can lead to rate differentiation with standard peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). More significantly, the epoxide derived from the allylsilane portion exhibits unique reactivity. It can undergo facile, regioselective ring-opening with various nucleophiles under mild conditions, a reaction accelerated by the β-silyl effect. chemrxiv.org For example, treatment of an epoxidized allylsilane with a fluoride (B91410) source yields a fluorohydrin with high regioselectivity. chemrxiv.orgresearchgate.net This downstream reactivity provides a synthetic pathway that is exclusive to the allylic position. Conversely, selective epoxidation of the more nucleophilic hexenyl double bond could be achieved using carefully controlled conditions or specialized catalytic systems designed for site-selectivity. nih.gov
C. Olefin Metathesis
Olefin metathesis provides another powerful tool for selective functionalization. In cross-metathesis reactions, alkenes are often classified by their reactivity, with terminal, unhindered olefins (Type I) being more reactive than electron-deficient or sterically hindered olefins (Type II/III). rsc.org Both the allyl and hexenyl groups in allyl(ethyl)(hexenyl)silane can be considered Type I olefins. However, selectivity in a cross-metathesis reaction with a less reactive Type II partner (e.g., methyl acrylate) would favor reaction at the more exposed hexenyl terminus. This would result in the elongation or functionalization of the hexenyl chain while minimizing homodimerization or reaction at the slightly more hindered allylic position. rsc.orgcaltech.edu
Table 3: Predicted Selective Transformations of Allyl(ethyl)(5-hexenyl)silane
| Transformation | Reagent(s) | Targeted Group | Expected Product | Mechanistic Rationale |
| Isomerization | B(C6F5)3 | Allyl | (E)-Ethyl(hex-5-en-1-yl)(prop-1-en-1-yl)silane | Lewis acid activation of allyl group; β-silyl effect. |
| Electrophilic Allylation | R2C=O, TiCl4 | Allyl | Ethyl(hex-5-en-1-yl)(2-(1-hydroxyalkyl)prop-1-en-2-yl)silane derivative | SE2' reaction via stabilized β-silyl carbocation. |
| Hydroboration-Oxidation | 1) 9-BBN; 2) H2O2, NaOH | Hexenyl | 6-(Allyl(ethyl)silyl)hexan-1-ol | Selective reaction at the sterically less hindered terminal alkene. |
| Cross-Metathesis | Methyl Acrylate, Grubbs Cat. | Hexenyl | Methyl 8-(allyl(ethyl)silyl)oct-2-enoate | Preferential reaction of Type II olefin with the more accessible terminal double bond. |
Polymer Chemistry and Macromolecular Applications of Allyl Ethyl Hexenyl Silane Derivatives
Post-Polymerization Chemical Modification of Allyl(ethyl)(hexenyl)silane-Derived Polymers
A primary advantage of incorporating monomers with pendant reactive groups is the ability to perform post-polymerization modifications (PPM). researchgate.netacs.org This strategy allows for the creation of a diverse library of functional polymers from a single parent polymer scaffold. For a polymer derived from Allyl(ethyl)(hexenyl)silane, the unreacted allyl or hexenyl side chains are available for a wide range of chemical transformations. researchgate.netrsc.org
The structural differences between the allyl (C3) and hexenyl (C6) side chains allow for selective chemical reactions. The terminal double bond of the hexenyl group is generally more accessible and behaves like a typical terminal alkene, making it an excellent substrate for reactions like hydroboration-oxidation, epoxidation, and thiol-ene additions. ncl.res.in The allyl group's reactivity can be influenced by its proximity to the polymer backbone and its potential for allylic abstraction or isomerization. acs.org
Key Selective Reactions:
Thiol-Ene "Click" Reaction: This highly efficient and orthogonal reaction proceeds via a radical mechanism, often initiated by UV light, and is ideal for modifying terminal alkenes. acs.orgrsc.org It could be used to selectively functionalize the hexenyl side chains with thiols bearing various functional groups (e.g., acids, alcohols, fluorescent tags).
Hydrosilylation: The addition of a Si-H bond across the double bond, typically catalyzed by platinum complexes, can be used to introduce additional silane (B1218182) functionality. researchgate.net This reaction is highly efficient for terminal alkenes like the hexenyl group.
Epoxidation: The conversion of the double bond to an epoxide using reagents like m-chloroperoxybenzoic acid (m-CPBA) creates a reactive site for subsequent ring-opening reactions with nucleophiles. ncl.res.in
Hydroboration-Oxidation: This two-step process converts the terminal alkene of the hexenyl group into a primary alcohol, providing a site for further esterification or etherification reactions. ncl.res.in
The following table outlines potential selective modifications for polymers containing pendant allyl and hexenyl groups.
Table 2: Potential Selective Post-Polymerization Modifications
| Reaction Type | Target Group | Reagents | Resulting Functionality |
|---|---|---|---|
| Thiol-Ene Reaction | Primarily Hexenyl | R-SH, Photoinitiator | Thioether |
| Epoxidation | Hexenyl & Allyl | m-CPBA | Epoxide |
| Hydroboration-Oxidation | Primarily Hexenyl | 1. BH₃•THF; 2. H₂O₂, NaOH | Primary Alcohol |
| Allylation (Barbier-type) | Allyl (as reagent source) | Indium(0), Aldehyde/Ketone | Homoallylic Alcohol acs.org |
If the parent monomer is an alkoxysilane, such as Allyl(ethyl)(hexenyl)methoxysilane, the resulting polymer will contain hydrolyzable silyl (B83357) ether groups. These groups can undergo hydrolysis and condensation in a sol-gel process to form strong, stable siloxane (Si-O-Si) bonds. instras.com This cross-linking reaction transforms the linear polymer chains into a three-dimensional network, creating robust hybrid organic-inorganic materials.
Alternatively, a "double crosslinking" strategy can be employed. researchgate.net First, the monomer is polymerized through one of its olefinic groups (e.g., the hexenyl group). Then, the resulting polymer, which has pendant allyl groups and hydrolyzable silane moieties, can be cross-linked through two distinct mechanisms:
Siloxane Network Formation: Hydrolysis and condensation of the silane groups.
Organic Network Formation: Radical polymerization or cross-linking of the remaining pendant allyl groups.
This dual approach allows for the creation of interpenetrating networks, leading to materials with enhanced mechanical strength, thermal stability, and controlled porosity. researchgate.net
Selective Reactions of Allyl and Hexenyl Side Chains
Tailoring Polymer Architecture through Organosilane-Mediated Processes
The unique bifunctional nature of Allyl(ethyl)(hexenyl)silane makes it an ideal candidate for creating complex, non-linear polymer architectures. By carefully selecting polymerization methods and sequences, it is possible to synthesize graft, branched, and hyperbranched polymers.
One powerful strategy involves using the monomer as a macromonomer or "macroinimer" . rsc.org For instance, the hexenyl group could be selectively polymerized under controlled conditions to form a linear polymer with a pendant allyl group on each repeating unit. This entire polymer (a macromonomer) can then be introduced into a second polymerization reaction, where the allyl groups participate, leading to the formation of a graft or comb-like copolymer.
Furthermore, post-polymerization modification of the pendant olefinic groups can be used to initiate "grafting-from" polymerizations. For example, the hexenyl group could be converted to an alcohol via hydroboration-oxidation, which can then be transformed into an ATRP initiator. Subsequent ATRP of a second monomer from these initiator sites along the polymer backbone would yield a densely grafted bottlebrush polymer. tue.nl Such tailored architectures are instrumental in controlling the final properties of materials, from their solution viscosity to their self-assembly behavior and surface properties. acs.org
Dendrimer Functionalization via Olefin Metathesis
Olefin metathesis is a powerful and widely used reaction for forming carbon-carbon double bonds, and it has been extensively applied to the functionalization of polymers and dendrimers. ed.ac.uk Allylsilanes are known to be excellent substrates for olefin metathesis, behaving similarly to other terminal olefins. beilstein-journals.org The functionalization of dendrimers often involves attaching new chemical entities to the periphery to impart specific properties, such as solubility, catalytic activity, or biocompatibility. rsc.orgmdpi.com
In this context, Allyl(ethyl)-(hexenyl)silane can serve as a bifunctional linker for the surface modification of olefin-terminated dendrimers. The process would employ a cross-metathesis (CM) reaction, typically catalyzed by a ruthenium-based complex like a Grubbs or Hoveyda-Grubbs catalyst. ed.ac.uk The more reactive allyl group of the silane would preferentially react with a terminal alkene on the dendrimer's surface. This reaction grafts the silane molecule onto the dendrimer, leaving the hexenyl group's terminal double bond untouched and available for subsequent chemical modification. This strategy allows for a multi-step or "grafting-from" approach, where the newly installed hexenyl groups can be used in further reactions, such as thiol-ene chemistry, hydrosilylation, or another metathesis step.
The key advantage of using a molecule like this compound is the introduction of a spacer (the hexyl chain) between the dendrimer core and the new terminal reactive site, which can reduce steric hindrance for subsequent reactions.
Table 1: Representative Reaction for Dendrimer Functionalization
| Component | Structure/Formula | Role | Catalyst | Result |
|---|---|---|---|---|
| Olefin-Terminated Dendrimer | Dendrimer-(CH₂-CH=CH₂)ₙ | Macromolecular Scaffold | Grubbs' 2nd Gen. Catalyst | Functionalized Dendrimer |
| This compound | CH₂=CHCH₂-Si(Et)-(CH₂)₄CH=CH₂ | Bifunctional Linker | Dendrimer-(CH₂-CH=CH-CH₂-Si(Et)-(CH₂)₄CH=CH₂)ₙ |
Block Copolymer Synthesis with Allylsilane Moieties
Block copolymers are macromolecules composed of two or more distinct polymer chains (blocks) linked by covalent bonds. harth-research-group.org The incorporation of silane moieties into these structures can yield advanced materials with unique thermal, mechanical, and self-assembly properties. This compound offers multiple pathways for integration into block copolymer architectures.
One primary method is the copolymerization of ethylene (B1197577) with allyltrialkylsilanes , a process efficiently catalyzed by half-titanocene complexes. researchgate.net In this approach, this compound could act as a comonomer with ethylene. The polymerization would primarily involve the allyl group, incorporating the silane into the polyethylene (B3416737) backbone. This would result in a functional polyolefin block decorated with pendant ethyl(hexenyl)silyl groups. The hexenyl group would remain as a reactive handle for cross-linking or post-polymerization modification.
A second, more controlled approach involves living/controlled radical polymerization techniques such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. scispace.comresearchgate.net A block copolymer could be synthesized where one block is a standard polymer (e.g., polystyrene) and the second block is formed by polymerizing a monomer containing the this compound functionality. This creates a well-defined block copolymer with a dedicated silane-containing segment.
A third strategy is post-polymerization modification via olefin cross-metathesis . acs.org A pre-synthesized diblock copolymer containing a block with pendant olefins (e.g., poly(allyl methacrylate)-b-polystyrene) could be reacted with this compound. The silane would attach to the pendant allyl groups via cross-metathesis, functionalizing the block with ethyl(hexenyl)silyl moieties. This method allows for precise control over the degree of functionalization.
Table 2: Hypothetical this compound-Containing Block Copolymers
| Synthesis Method | Polymer Block A | Polymer Block B (Silane-Containing) | Resulting Structure | Potential Mₙ ( g/mol ) | Potential PDI |
|---|---|---|---|---|---|
| Half-Titanocene Catalysis | Polyethylene | Copolymer of Ethylene and this compound | Random copolymer block | 50,000 - 150,000 | 1.8 - 2.5 |
| RAFT Polymerization | Polystyrene | Poly(Allyl(ethyl)(hexenyl)silane Acrylate)* | Diblock Copolymer | 20,000 - 80,000 | 1.1 - 1.3 |
| Post-Polymerization CM | Polystyrene | Poly(allyl methacrylate) functionalized with this compound | Grafted Diblock Copolymer | 25,000 - 90,000 | 1.2 - 1.4 |
*Hypothetical monomer derived from the silane.
Future Research Directions and Advanced Methodologies for Allyl Ethyl Hexenyl Silane Chemistry
Exploration of Sustainable and Environmentally Benign Synthetic Routes
The chemical industry's growing emphasis on green chemistry is steering research towards more sustainable methods for synthesizing organosilanes. mdpi.com Traditional syntheses often rely on multi-stage processes and the use of hazardous reagents. mdpi.com Future research concerning allyl(ethyl)(hexenyl)silane will likely focus on developing synthetic pathways that are not only efficient but also environmentally friendly.
One promising area is the exploration of catalytic oxidation of silanes using water as the oxidant. This approach is environmentally benign, producing silanols with high selectivity and hydrogen gas as the only byproduct. rsc.org Adapting such a method for the synthesis or modification of allyl(ethyl)(hexenyl)silane could significantly reduce the environmental footprint of its production. Another key direction is the development of chlorine-free synthesis routes. The direct synthesis of organosilanes, a cornerstone of the silicone industry, is being re-evaluated to find alternatives to chlorine-based precursors. mdpi.com Research into the direct synthesis of functionalized silanes using alcohols instead of alkyl halides presents a greener alternative. mdpi.com
Furthermore, the use of renewable resources and energy-efficient reaction conditions, such as those facilitated by microwave radiation or ultrasonication, are expected to be explored for the synthesis of allyl(ethyl)(hexenyl)silane and related compounds. researchgate.netdtic.mil The overarching goal is to create a circular economy model for organosilicon compounds, where waste is minimized and resources are used efficiently. nih.gov
Development of Highly Selective and Efficient Catalytic Systems
Catalysis is at the heart of modern organic synthesis, and the development of novel catalytic systems is crucial for advancing the chemistry of allyl(ethyl)(hexenyl)silane. wiley.com The hydrosilylation reaction, a fundamental method for forming silicon-carbon bonds, is a primary target for catalyst innovation. walisongo.ac.idnajah.edu While platinum-based catalysts like Speier's and Karstedt's catalysts are widely used, their cost and potential for product contamination drive the search for alternatives. walisongo.ac.idhep.com.cn
Future research will likely focus on several key areas of catalyst development:
Earth-Abundant Metal Catalysts: There is a significant push to replace precious metal catalysts (like platinum) with those based on more abundant and less expensive metals such as iron, cobalt, and nickel. acs.orgd-nb.info These catalysts have shown promise in hydrosilylation and other transformations of organosilanes, offering a more sustainable and economical approach. acs.org
Ligand Design for Enhanced Selectivity: The regio- and stereoselectivity of catalytic reactions are critical for producing specific isomers of functionalized silanes. acs.orgnih.govorganic-chemistry.org The rational design of ligands for metal catalysts can fine-tune their electronic and steric properties, leading to improved control over reaction outcomes. nih.govorganic-chemistry.org This is particularly relevant for reactions involving the allyl and hexenyl groups of allyl(ethyl)(hexenyl)silane, where multiple reaction pathways are possible.
| Catalyst Type | Metal Center | Key Features | Potential Application for Allyl(ethyl)(hexenyl)silane |
| Homogeneous | Platinum | High activity in hydrosilylation. walisongo.ac.id | Synthesis via hydrosilylation of a suitable diene with an ethylsilane. |
| Heterogeneous | Gold Nanoparticles | Catalyzes oxidation of organosilanes with water. rsc.org | Green synthesis of silanol (B1196071) derivatives. |
| Earth-Abundant Metal | Cobalt | Highly chemoselective for hydrosilylation. acs.orgd-nb.info | Cost-effective and selective functionalization. |
| Single-Atom Catalyst | Platinum | High efficiency and selectivity in Si-C bond formation. walisongo.ac.id | Atom-economical synthesis and transformations. |
| Supported Catalyst | Manganese on Clay | Enhanced activity and selectivity in hydrosilylation, recyclable. najah.edursc.org | Sustainable synthesis with easy catalyst recovery. |
Design of Novel Chemical Transformations Utilizing Allyl(ethyl)(hexenyl)silane as a Synthon
Allylsilanes are versatile building blocks in organic synthesis, and allyl(ethyl)(hexenyl)silane, with its multiple reactive sites, offers a rich platform for designing novel chemical transformations. nih.govrsc.org Future research will aim to exploit the unique reactivity of its allyl and hexenyl groups, as well as the silicon center, to construct complex molecular architectures.
Key areas of exploration include:
Cross-Coupling Reactions: Silicon-based cross-coupling reactions are an environmentally benign alternative to other organometallic coupling reactions. bohrium.com Developing new methods to activate the C-Si bond in allyl(ethyl)(hexenyl)silane for coupling with a wide range of electrophiles will be a significant area of research. acs.org This could lead to the synthesis of complex molecules with applications in pharmaceuticals and materials science.
Tandem and Cascade Reactions: The presence of multiple functional groups in allyl(ethyl)(hexenyl)silane makes it an ideal candidate for tandem or cascade reactions, where multiple bonds are formed in a single operation. For instance, a reaction sequence could involve the isomerization of the allyl group followed by a Hiyama coupling. acs.org Such strategies improve synthetic efficiency by reducing the number of steps and purification procedures.
Asymmetric Catalysis: The development of catalytic methods for the enantioselective transformation of allyl(ethyl)(hexenyl)silane would open up avenues for the synthesis of chiral molecules. acs.org This is particularly important in the pharmaceutical industry, where the biological activity of a molecule is often dependent on its stereochemistry.
Interdisciplinary Research Integrating Organosilicon Chemistry with Emerging Fields
The unique properties of organosilicon compounds make them valuable in a variety of interdisciplinary fields. researchgate.netcancer.gov Future research on allyl(ethyl)(hexenyl)silane and related compounds will likely involve collaborations with scientists from diverse disciplines to address complex challenges.
Potential areas for interdisciplinary research include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
